Lipophilicity Optimization: LogP Comparison Across 6-Position Halogen Series
6-Chloro-1H-pyrrolo[3,2-b]pyridine exhibits a calculated LogP of 2.22, positioning it between the less lipophilic 6-fluoro analog (LogP 1.08–1.70) and the more lipophilic 6-bromo analog (LogP 2.33) . The unsubstituted parent 1H-pyrrolo[3,2-b]pyridine has a substantially lower LogP of 1.28 . This ~0.94 LogP unit increase over the parent compound and intermediate placement within the halogen series provides a quantifiable advantage: sufficient lipophilicity for passive membrane permeability while avoiding the excessive LogP (>2.3) associated with brominated/iodinated analogs that may compromise aqueous solubility and increase promiscuous protein binding [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.22 |
| Comparator Or Baseline | 6-Fluoro: LogP 1.08–1.70; 6-Bromo: LogP 2.33; Parent (6-H): LogP 1.28 |
| Quantified Difference | ΔLogP vs. 6-F: +0.52 to +1.14; ΔLogP vs. 6-Br: −0.11; ΔLogP vs. parent: +0.94 |
| Conditions | Calculated LogP values from multiple database sources (Chem960, ChemSrc, ChemTradeHub, Pipzine-Chem); consistent methodology within each source |
Why This Matters
Lipophilicity directly governs oral absorption, blood–brain barrier penetration, and non-specific tissue binding; the chloro analog provides optimal balance for lead optimization programs targeting intracellular kinases where moderate LogP (2.0–2.5) is desirable.
- [1] Palmer AM et al. 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion. Bioorganic & Medicinal Chemistry, 2008, 16: 1511–1530. (SAR demonstrating correlation between lipophilicity, pKa, and biological activity in pyrrolo[3,2-b]pyridine series) View Source
